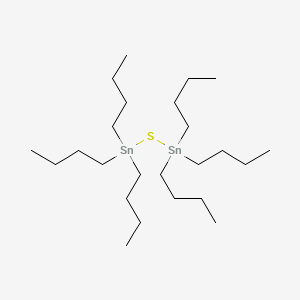

Tributyltin sulfide

Description

Properties

IUPAC Name |

tributyl(tributylstannylsulfanyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C4H9.S.2Sn/c6*1-3-4-2;;;/h6*1,3-4H2,2H3;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIWFCKBPZPBQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)S[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H54SSn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058384 | |

| Record name | Bis(tributyltin) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4808-30-4 | |

| Record name | Tributyltin sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4808-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyltin sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004808304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Distannathiane, 1,1,1,3,3,3-hexabutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(tributyltin) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexabutyldistannathiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYLTIN SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C69JFG1G2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reactivity of Tributyltin Sulfide

Advanced Synthesis Routes of Tributyltin Sulfide (B99878) and Related Organotin Compounds

The synthesis of tributyltin sulfide, chemically known as bis(tributyltin) sulfide or hexabutyldistannathiane, is most commonly achieved through the reaction of a sulfide source with a tributyltin halide. A prevalent method involves reacting aqueous sodium sulfide (Na₂S) with tributyltin chloride (Bu₃SnCl). In one documented procedure, an aqueous solution of sodium sulfide is treated with two equivalents of tributyltin chloride at 65 °C for four hours. libretexts.org The yield of this reaction is sensitive to the concentration of the reactants. For instance, at a low concentration of Na₂S (0.100 M), the isolated yield of bis(tributyltin) sulfide was found to be 48%, significantly lower than the 90% yield reported in literature where higher concentrations (0.750 M) were employed. libretexts.orgpearson.com Increasing the Na₂S concentration to 0.2 M and using a slight excess of tributyltin chloride (2.1 equivalents) for 16 hours improved the isolated yield to 69%. pearson.com

The general field of organotin chemistry utilizes several established synthetic strategies to form tin-carbon bonds. These methods are crucial for creating precursors like tributyltin chloride.

Grignard Reactions: A traditional and versatile method involves the reaction of a tin tetrahalide, such as tin(IV) chloride (SnCl₄), with Grignard reagents (RMgX). This reaction is often carried out to completion to produce tetraorganotins (R₄Sn), which can then be redistributed with SnCl₄ to yield the desired tri-, di-, or mono-organotin halides. vaia.com

Wurtz-type Reactions: This approach involves the reaction of an alkyl halide with metallic tin in the presence of sodium.

Organoaluminum Compounds: On an industrial scale, the alkylation of SnCl₄ is frequently performed using organoaluminum compounds (e.g., trialkylaluminum, R₃Al). A key advantage of this method is that the reaction can be controlled to achieve partial alkylation, directly yielding alkyltin halides like dibutyltin (B87310) dichloride. vaia.com

Direct Reaction: Some organotin compounds, notably dimethyltin (B1205294) dichloride, are produced commercially by the direct reaction of an alkyl halide (methyl chloride) with metallic tin in the presence of a catalyst. vaia.com

Stille Coupling: While primarily a cross-coupling method for forming carbon-carbon bonds, the Stille reaction utilizes organostannanes (R-SnR'₃) as key reagents, highlighting the importance of having robust methods to synthesize these precursor compounds. libretexts.org

SRN1 Mechanism: The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism provides a route to triorganylstannyl aromatic compounds under milder conditions than traditional methods by reacting tin nucleophiles like trimethylstannyl anions with haloarenes. rsc.org

A summary of reaction conditions for the synthesis of bis(tributyltin) sulfide is presented below.

| Sulfide Source | Tin Reagent | Stoichiometry (Sn:S) | Temperature (°C) | Time (h) | Reported Yield (%) |

| Na₂S (0.100 M) | Bu₃SnCl | 2.0 : 1 | 65 | 4 | 48 libretexts.org |

| Na₂S (0.750 M) | Bu₃SnCl | Not specified | Not specified | Not specified | 90 (Literature Value) pearson.com |

| Na₂S (0.200 M) | Bu₃SnCl | 2.1 : 1 | Room Temp. | 16 | 69 pearson.com |

Radical Reaction Mechanisms Involving Tributyltin Radicals

The tributyltin radical (Bu₃Sn•) is a pivotal intermediate in a vast number of synthetic transformations. It is typically generated from tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃).

Homolytic Cleavage Reactions

The generation of tributyltin radicals is the initiation step for many radical chain reactions. numberanalytics.com This can be achieved through several methods:

Thermal or Photochemical Cleavage: The Sn-H bond in tributyltin hydride is relatively weak and can undergo homolytic cleavage upon exposure to heat or UV light to form a tributyltin radical and a hydrogen atom. vaia.com Similarly, the Sn-Sn bond in hexabutylditin can be cleaved to generate two tributyltin radicals.

Radical Initiators: More commonly, a radical initiator like azobisisobutyronitrile (AIBN) is used. Upon heating (typically above 60 °C), AIBN decomposes, eliminating nitrogen gas and forming two cyanoisopropyl radicals. libretexts.orgjove.com These initiator radicals then readily abstract the hydrogen atom from tributyltin hydride to generate the tributyltin radical, which then propagates the chain reaction. libretexts.org

Initiation:

AIBN → 2 R• + N₂ (where R• is the cyanoisopropyl radical)

R• + Bu₃SnH → RH + Bu₃Sn•

Nucleophilic Substitution at Tin Centers

While classic nucleophilic substitution involves ionic species, the radical equivalent is termed bimolecular homolytic substitution (Sн2). libretexts.org In the context of organotin chemistry, this mechanism describes a radical displacing another group at a multivalent atom. The reactions of tributyltin radicals often proceed via Sн2 mechanisms at atoms other than tin. However, the reverse reaction, where an alkyl radical attacks a tin compound, is also a key step in certain processes. For instance, in some cross-coupling reactions, a transiently formed alkyl radical can react with an alkyl-metal complex via an Sн2 mechanism to forge a new carbon-carbon bond. princeton.edu

Sн2 Attack by Tributyltin Radicals on Sulfur and Other Heteroatoms

The Sн2 reaction is fundamental to the utility of tributyltin radicals. The radical attacks a heteroatom, leading to the cleavage of an adjacent bond and the formation of a new radical. libretexts.org

Attack on Halogens: In dehalogenation reactions, the Bu₃Sn• radical attacks the halogen atom (X) of an alkyl halide (R-X). This is a key propagation step where the Sn-X bond is formed, and the alkyl radical (R•) is liberated. libretexts.orgjove.com This step is energetically favorable due to the formation of the strong Sn-X bond. jove.com

Propagation Step 1: Bu₃Sn• + R-X → Bu₃SnX + R•

Attack on Sulfur: Tributyltin radicals readily attack sulfur atoms. This is the operative mechanism in the Barton-McCombie deoxygenation, where the Bu₃Sn• radical attacks the thiocarbonyl sulfur of a xanthate ester. libretexts.orgwikidoc.org This attack is driven by the formation of the very stable tin-sulfur bond in the resulting tributyltin xanthate, generating an alkyl radical intermediate. wikidoc.org Similarly, tributyltin radicals can react with allyl phenyl sulfides in a chain reaction involving Sн2 attack on the sulfur atom. ucl.ac.uk A "sulfur extrusion" reaction has also been reported where a 4',5'-didehydro-5'-deoxy-5'-(phenylthio)adenosine derivative reacts with tributyltin radical to stereoselectively form a vinylstannane, demonstrating a direct radical-mediated cleavage of a C-S bond. nih.gov

Deoxygenation and Dehalogenation Reactions via Tributyltin Intermediates

Tributyltin hydride is a classic reagent for the reductive removal of halogens and hydroxyl groups from organic molecules via a radical chain mechanism. libretexts.orglibretexts.org

Dehalogenation: The mechanism involves a two-step propagation cycle. First, the tributyltin radical, generated during initiation, abstracts a halogen atom from the substrate to form a stable tributyltin halide and an alkyl radical (R•), as described in 2.2.3. jove.com In the second propagation step, this newly formed alkyl radical abstracts a hydrogen atom from a molecule of tributyltin hydride (Bu₃SnH). This forms the final alkane product (R-H) and regenerates the tributyltin radical (Bu₃Sn•), which can then participate in another cycle. pearson.comlibretexts.org

Propagation Step 2: R• + Bu₃SnH → R-H + Bu₃Sn•

Barton-McCombie Deoxygenation: This reaction allows for the removal of a hydroxyl group. The alcohol is first converted into a derivative with a C=S bond, typically a xanthate. wikidoc.org The reaction proceeds via the Sн2 attack of Bu₃Sn• on the sulfur atom (as detailed in 2.2.3), followed by fragmentation to give an alkyl radical. This alkyl radical then abstracts a hydrogen from Bu₃SnH, analogous to the final step in dehalogenation, to yield the deoxygenated product and regenerate the Bu₃Sn• radical. libretexts.orgwikidoc.org

Interactions of Tributyltin Compounds with Sulfhydryl and Sulfide Moieties

Organotin compounds, acting as amphiphilic Lewis acids, exhibit a known affinity for biomolecules containing donor atoms like sulfur, nitrogen, and oxygen. researchgate.net Their interaction with sulfhydryl (-SH) and sulfide (-S-) groups is particularly significant, both in synthetic and biological contexts.

The toxicity of many organotin compounds is often associated with their ability to bind to the sulfhydryl groups of amino acids like cysteine and proteins, such as tubulin. rsc.orgacs.orgmdpi.com This interaction typically involves the formation of a strong, covalent tin-sulfur (Sn-S) bond. researchgate.net Depending on the spatial arrangement of -SH groups on a protein, organotins can bind to one or two sulfur atoms. researchgate.net

In synthetic chemistry, the reaction between tributyltin hydride and organic sulfides can lead to reductive desulfurization. The outcome of this reaction is highly dependent on the structure of the sulfide. For example, acyclic sulfides can be reduced to hydrocarbons, while certain cyclic sulfides like 2,5-dihydrothiophenes are converted to dienes, and others such as 3,6-dihydro-2H-thiopyrans may be inert under similar conditions. This reactivity is predicated on the ability of the divalent sulfur atom to participate in radical reactions initiated by the tributyltin hydride.

The table below summarizes findings from a study on the desulfurization of various sulfides using tributyltin hydride.

| Sulfide Substrate | Product | Yield (%) |

| Dibenzyl sulfide | Toluene | 95 |

| Benzyl heptyl sulfide | Toluene, Heptane | 86, 75 |

| Di-n-heptyl sulfide | Heptane | 25 |

| 2,5-Dihydrothiophene | 1,3-Butadiene | Not specified |

| 3,6-Dihydro-2H-thiopyran | No reaction | 0 |

Structure-Activity Relationship Studies in Organotin Chemistry

Structure-activity relationships (SAR) in organotin chemistry seek to understand how the molecular structure of these compounds influences their biological and chemical activities. The field is complex, as properties like fungicidal activity often correlate with undesirable phytotoxicity (toxicity to plants). acs.orgacs.orgresearchgate.net

The biological activity of organotin compounds of the type R₃SnX (where R is an alkyl or aryl group and X is an anion) is primarily determined by the nature of the R groups, not the X group. For triorganotin compounds, maximum biological activity is generally observed when the total number of carbon atoms in the R groups is between 9 and 12. The tributyltin derivatives, including bis(tributyltin) sulfide, fall squarely into this category.

Studies comparing different classes of organotin compounds have revealed distinct patterns in their activity profiles. nbu.ac.in Steric effects, or the spatial arrangement of the atoms, appear to be an important factor in determining these properties. acs.orgacs.org

Table 2: Comparative Properties of Organotin Classes

| Organotin Class | Example Compound(s) | Fungicidal Activity | Phytotoxicity |

|---|---|---|---|

| Triphenyltin (B1233371) Compounds | Triphenyltin hydroxide (B78521), Triphenyltin acetate (B1210297) | Moderate | Low |

| Trialkyltin Compounds | Tributyltin chloride | Good | High |

| Bis(trialkyltin) Compounds | Bis(tributyltin) sulfide | Good | High |

| Bis(triaryltin) Compounds | Bis(triphenyltin) sulfide | Insufficient for practical use | Low |

Data synthesized from historical patent literature. nbu.ac.in

Environmental Chemistry and Spatiotemporal Dynamics of Tributyltin Sulfide

Environmental Occurrence and Distribution in Aquatic and Terrestrial Compartments

Tributyltin (TBT) compounds, including tributyltin sulfide (B99878), have been detected in various environmental compartments worldwide. High concentrations are often found in areas with significant shipping and boating activities, such as marinas, boatyards, and dry docks, due to their use in antifouling paints. inchem.orgwho.int Environmental concentrations can be influenced by factors like tidal flushing and water turbidity. inchem.org

Reported maximum concentrations of TBT have reached up to 1.58 µg/L in seawater and estuaries, 7.1 µg/L in freshwater, 26,300 µg/kg in coastal sediments, and 3,700 µg/kg in freshwater sediments. inchem.org However, it is important to note that such high values may be influenced by the presence of paint particles in samples and may not be representative of the dissolved TBT concentrations. inchem.orgwho.int In a long-term study in the Croatian Adriatic, TBT concentrations ranged from <0.06 to 6.40 ng/L in the water column and <1 to 2546 ng/TBT/g (dry weight) in sediments. researchgate.net

Sediment-Water Partitioning and Sorption Mechanisms

Due to its low water solubility and lipophilic nature, TBT readily adsorbs to particulate matter. inchem.orghealthandenvironment.org It is estimated that between 10% and 95% of TBT introduced into water will adsorb to particles. inchem.orgcdc.gov This partitioning behavior means that benthic sediments act as a major sink for TBT in aquatic environments. researchgate.net

The sorption of TBT to sediments is a complex process influenced by both hydrophobic partitioning and electrostatic interactions. researchgate.net The sediment-water partition coefficient (Kd) for TBT can vary significantly, with reported values ranging from 110 to 350,000 L/kg, though most are around 1,000 L/kg. nih.gov More specifically, sorption coefficients have been reported to range from 1.1x10² to 8.2x10³ L/Kg. epa.gov In some cases, at environmentally relevant concentrations, partitioning coefficients were closer to 2.5 x10⁴. epa.gov The adsorption process is generally rapid, occurring within hours, and is considered reversible. nih.govwikipedia.org However, the disappearance of adsorbed TBT is primarily due to degradation rather than desorption. inchem.org

The mechanisms governing TBT sorption include:

Cation Exchange: At pH levels below its pKa of 6.25, TBT exists predominantly in its cationic form (TBT+), which can undergo cation exchange with negatively charged particles like clay minerals and humic acids. researchgate.netresearchgate.net

Hydrophobic Interaction: The butyl groups of the TBT molecule contribute to its hydrophobic nature, leading to partitioning into the organic matter present in sediments. wikipedia.orgresearchgate.net

The following table summarizes reported sediment-water partition coefficients for tributyltin.

| Sediment Type/Location | Partition Coefficient (Kd or Koc) | Reference |

| Various Sorbents | Sorption coefficients ranging from 110 to 350,000 l/kg | nih.gov |

| Coastal Sediments (Spain) | 240 to 65,000 | cdc.gov |

| General Sediments | Sorption coefficients from 100 to 10,000 | cdc.gov |

| Sediments | 1.1x10² to 8.2x10³ L/Kg | epa.gov |

| Marine Mesocosm | Distribution coefficient of 60,000 | nih.gov |

| Freshwater/Estuarine Sediments | Koc varied between 300 and 150,000 | ices.dk |

Bioavailability and Adsorption to Organic Matter and Particulates

The bioavailability of TBT in aquatic systems is closely linked to its partitioning behavior. While a significant portion of TBT is bound to suspended particles and sediments, the dissolved fraction is more readily available for uptake by organisms. cdc.govresearchgate.net Approximately 95% of TBT in the water column can be bound to suspended particles, with the remainder associated with dissolved organic matter and other ligands. cdc.govresearchgate.net

Adsorption of TBT is strongly influenced by the characteristics of the particulate matter, particularly the total organic carbon (TOC) content. researchgate.net Sediments rich in organic matter tend to exhibit higher TBT persistence due to strong adsorption. researchgate.net The nature and size of suspended particles, as well as the amount of suspended matter, also play a crucial role. inchem.orghealthandenvironment.org Clay minerals, with their high surface area and cation exchange capacity, are significant sorbents for TBT. researchgate.netresearchgate.net Studies have shown that TBT adsorption is enhanced in clay-containing sediments. researchgate.net

The bioavailability of TBT is generally reduced in the presence of high organic carbon content and fine-grained sediments, as the compound becomes more strongly sorbed and less available for uptake by organisms. researchgate.net However, the relationship is complex, and desorption from contaminated sediments can act as a long-term source of dissolved TBT to the overlying water column. researchgate.netirb.hr

Factors Influencing Environmental Concentrations (e.g., pH, Salinity, Organic Carbon)

Several environmental factors influence the concentration and distribution of tributyltin sulfide and other TBT compounds in the environment:

pH: The pH of the water is a critical factor controlling TBT's speciation and, consequently, its sorption behavior. researchgate.net TBT has a pKa of approximately 6.25. researchgate.net At pH values below this, the cationic form (TBT+) dominates, favoring electrostatic interactions and cation exchange with negatively charged surfaces. researchgate.netresearchgate.net At higher pH, the neutral, more hydrophobic species are more prevalent. researchgate.net Maximum adsorption to clay deposits has been observed at a pH of 6-7. researchgate.netresearchgate.net

Salinity: Salinity affects the speciation and solubility of TBT, thereby influencing its adsorption to sediments. researchgate.net Generally, TBT adsorption decreases with increasing salinity. researchgate.netresearchgate.net For instance, one study observed the strongest adsorption at a salinity of 0‰. researchgate.net However, other research has shown that TBT adsorption on natural sediments was inhibited as salinity increased at pH 4 and 6, but was enhanced at pH 8. researchgate.net

Organic Carbon: The total organic carbon (TOC) content of sediments and suspended matter is a primary determinant of TBT sorption. researchgate.net Due to its hydrophobic nature, TBT partitions readily into organic matter. wikipedia.org This leads to higher TBT concentrations and persistence in sediments with high TOC. researchgate.net

Temperature: Temperature can influence the rate of degradation processes and the solubility of TBT compounds. inchem.orghealthandenvironment.org

Redox Conditions: The degradation of TBT is significantly slower under anaerobic (anoxic) conditions compared to aerobic conditions, leading to its persistence in anoxic sediments. nih.govepa.gov

Environmental Transformation and Degradation Pathways

Tributyltin compounds can be transformed in the environment through both abiotic and biotic processes. The primary degradation pathway involves the sequential removal of butyl groups from the tin atom, a process known as debutylation, which forms less toxic dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT) compounds. inchem.orgresearchgate.net

Biodegradation by Microorganisms

The primary pathway for the breakdown of this compound in the environment is through biodegradation mediated by microorganisms. inchem.orgresearchgate.net Various microbial communities in aquatic and sediment environments have demonstrated the capacity to metabolize TBT, transforming it into less toxic inorganic tin compounds. researchgate.netnih.gov This biotransformation is a critical process in the natural attenuation of TBT contamination. scielo.br

The principal mechanism by which microorganisms degrade tributyltin is through sequential dealkylation, also referred to as debutylation. researchgate.netnih.gov This process involves the stepwise removal of the butyl groups attached to the tin atom. The biotransformation proceeds by cleaving one butyl group from tributyltin (TBT) to form dibutyltin (DBT). scielo.br Subsequently, another butyl group is removed from DBT to yield monobutyltin (MBT). The final step involves the removal of the last butyl group from MBT, resulting in the formation of non-toxic inorganic tin. researchgate.net This successive debutylation is believed to occur via β-hydroxylation, catalyzed by enzymes like dioxygenases. scielo.br Each step in this degradation pathway reduces the toxicity of the compound, as trisubstituted organotins like TBT are generally more toxic than their di- and monosubstituted counterparts. nih.gov

A diverse array of microorganisms, encompassing bacteria, fungi, and algae, has been identified as capable of degrading and detoxifying tributyltin compounds. inchem.orgresearchgate.netnih.gov

Bacteria: Numerous bacterial species isolated from contaminated sediments and waters can metabolize TBT. scielo.br Strains of Pseudomonas, such as Pseudomonas stutzeri, have been shown to utilize TBT as a carbon source, transforming it into dibutyltin. scielo.br Other identified TBT-resistant and degrading bacteria include species of Alteromonas. researchgate.net

Fungi: Filamentous fungi, including wood-degrading fungi, are also known to carry out the biotransformation of TBT. inchem.org Fungal cell wall components, such as melanin (B1238610) pigments, can bind to TBT, which is one mechanism of detoxification. nih.gov

Algae: Various species of microalgae and cyanobacteria participate in the degradation of TBT. researchgate.netnih.gov They contribute to the detoxification process through sequential dealkylation. researchgate.net Living and non-living algal biomass has been shown to be effective in converting organic pollutants into simpler molecules. mdpi.com

| Microbial Group | Genus/Species Example | Role in Biotransformation | Reference |

|---|---|---|---|

| Bacteria | Pseudomonas stutzeri | Degradation of TBT to DBT via debutylation. | scielo.br |

| Bacteria | Alteromonas sp. | TBT resistance and potential degradation. | researchgate.net |

| Fungi | Filamentous Fungi | Degradation and binding of TBT to cell wall components. | inchem.orgnih.gov |

| Algae | Microalgae, Cyanobacteria | Degradation via sequential dealkylation. | researchgate.netnih.gov |

The rate and efficiency of TBT biodegradation are significantly influenced by a variety of environmental factors. ekb.eg These parameters can affect microbial activity, as well as the bioavailability of the contaminant.

pH and Salinity: The pH and salinity of the water and sediment can affect the adsorption-desorption behavior of TBT. researchgate.net TBT desorption from sediment is lowest in the pH range of 6-7 and increases at lower and higher pH values. Salinity also controls TBT adsorption, with complex interactions observed. researchgate.net Changes in these factors can alter the concentration of TBT available to microorganisms.

Temperature: Microbial metabolism is temperature-dependent. Biodegradation of TBT has been observed even at low temperatures (4°C), though the degradation of its intermediate, dibutyltin, was more effective at a higher temperature (15°C). ljmu.ac.uk

Sediment Properties: The characteristics of the sediment play a crucial role. The amount of total organic carbon (TOC) influences the adsorption of TBT; higher persistence of TBT is often found in sediments rich in organic matter. ekb.egresearchgate.net Grain size and mineral composition also affect the distribution and persistence of TBT in sediments. researchgate.net

Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways are dominant. Aerobic degradation is generally faster than anaerobic degradation. frontiersin.org In anoxic sediments, the half-life of TBT can extend from months to several years. ekb.eg

| Factor | Effect on Biodegradation | Reference |

|---|---|---|

| pH | Affects adsorption/desorption and bioavailability; lowest desorption at pH 6-7. | |

| Salinity | Influences TBT adsorption to sediment, thereby affecting bioavailability. | researchgate.net |

| Temperature | Impacts microbial metabolic rates; degradation occurs at both low and moderate temperatures. | ljmu.ac.uk |

| Organic Matter (TOC) | Increases adsorption of TBT to sediment, potentially reducing bioavailability and increasing persistence. | ekb.egresearchgate.net |

| Oxygen | Aerobic degradation is typically faster; TBT is more persistent in anaerobic conditions. | ekb.egfrontiersin.org |

Microorganisms have evolved specific genetic mechanisms to tolerate and degrade toxic compounds like tributyltin. researchgate.netmdpi.com Bacterial resistance to TBT can be conferred by several strategies, including efflux of the compound, limitation of its uptake, modification of the cellular target, and enzymatic inactivation. ljmu.ac.uk

A key genetic determinant for TBT resistance has been identified in some bacteria. For example, in Pseudomonas stutzeri, the operon tbtABM has been found to be homologous to the resistance-nodulation-cell division (RND) family of efflux pumps. researchgate.net These pumps actively transport the toxic compound out of the microbial cell, preventing it from reaching inhibitory intracellular concentrations. In Alteromonas sp. M-1, resistance is also thought to be mediated by an efflux system. researchgate.net

The genes encoding the enzymes responsible for the sequential dealkylation of TBT are also central to the biodegradation process. The study of the abundance and diversity of these catabolic genes through metagenomic approaches can serve as a valuable indicator of the biodegradation potential within a specific environment. nih.gov The ability to acquire these genes through mechanisms like horizontal gene transfer allows microbial communities to adapt and develop new degradation pathways. nih.gov

| Bacterial Strain | Genetic Determinant for TBT Resistance | Mechanism | Reference |

|---|---|---|---|

| Alteromonas sp. M-1 | Efflux system (putative) | Pumps TBT out of the cell. | researchgate.net |

| Pseudomonas stutzeri 5MP1 | Operon tbtABM | Homologous to the RND efflux pump family. | researchgate.net |

Influence of Environmental Factors on Biodegradation Rates

Bioaccumulation and Trophic Transfer within Ecosystems

Tributyltin compounds exhibit a high potential for bioaccumulation in aquatic organisms. inchem.orgwikipedia.org This is largely due to their physicochemical properties, specifically their high fat solubility and moderate hydrophobicity, which allows them to readily penetrate cell membranes and accumulate in the lipid-rich tissues of organisms. nih.govwikipedia.org Bioaccumulation can occur in most aquatic organisms, with bioconcentration factors (BCFs)—the ratio of the concentration in an organism to the concentration in the surrounding water—reported as high as 7000 in laboratory studies with molluscs and fish. inchem.org

TBT tends to adsorb to suspended particulate matter and concentrate in sediments, which can act as a long-term source of contamination for benthic (bottom-dwelling) organisms. wikipedia.orgresearchgate.net Uptake from contaminated food is considered a more significant pathway for bioaccumulation than direct uptake from the water column. inchem.org Microorganisms such as bacteria and algae can also concentrate TBT, which may reflect adsorption to cell surfaces as well as uptake into the cells. inchem.orgresearchgate.net

Once TBT enters the food web, it can be transferred to higher trophic levels. mdpi.com However, the extent to which it biomagnifies—the process whereby concentrations increase in organisms at successively higher levels in a food chain—is a subject of some debate. wikipedia.org While some studies have demonstrated a slight biomagnification of TBT in the lower parts of marine food chains involving plankton, invertebrates, and fish, other research has found no clear evidence of significant biomagnification in higher trophic levels, such as marine mammals or in deep-sea food webs. wikipedia.orgresearchgate.net This suggests that the trophic transfer dynamics of TBT can be specific to the particular ecosystem and its food web structure. fundacionmeri.cl

Bioconcentration Factors and Tissue Residues in Aquatic Organisms

Tributyltin (TBT) compounds, due to their lipophilic nature, exhibit a significant tendency to accumulate in the tissues of aquatic organisms directly from the surrounding water, a process known as bioconcentration. The extent of this accumulation is quantified by the Bioconcentration Factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the water at steady state. Research has shown that TBT bioaccumulates in organisms because of its solubility in fat. healthandenvironment.org

BCF values for tributyltin vary considerably among different species, reflecting differences in metabolic capacity, lipid content, and exposure conditions. Bivalve mollusks, in particular, have been shown to accumulate high levels of TBT. For instance, BCF values for three species of bivalve mollusks have been reported to range from 192 for the soft parts of the European flat oyster (Ostrea edulis) to as high as 11,400 for the soft parts of the Pacific oyster (Crassostrea gigas). epa.gov Other studies have recorded BCF values exceeding 6,000, indicating a very high potential for bioconcentration in aquatic life. nih.gov In freshwater organisms, reported BCFs for TBT include 30,000 for green algae, 5,000 for round crucian carp (B13450389), and 12,300 for tilapia. researchgate.net One study determined a whole-body BCF of 17,483 for rainbow trout (Oncorhynchus mykiss) when adjusted for wet weight and lipid normalized to 1%. epa.gov

Tissue residue analysis reveals that TBT does not distribute uniformly within an organism. The highest concentrations are often found in organs with high lipid content or those involved in detoxification processes. In the blue crab (Callinectes sapidus), for example, TBT has been shown to accumulate in high concentrations in the hepatopancreas. scielo.brresearchgate.net Similarly, studies on the rock shell Reishia clavigera and the oyster Crassostrea gigas found that TBT accumulates in various tissues, with redistribution among tissues being a notable kinetic feature during exposure. researchgate.net This differential accumulation underscores the importance of tissue-specific analysis in understanding the toxicological impact of TBT.

Reported Bioconcentration Factors (BCF) for Tributyltin in Various Aquatic Organisms

This table summarizes BCF values for tributyltin across a range of aquatic species, illustrating the compound's high potential for accumulation. Data is compiled from various environmental studies.

| Species | Common Name | TBT BCF Value | Tissue | Reference |

|---|---|---|---|---|

| Crassostrea gigas | Pacific Oyster | 11,400 | Soft Parts | epa.gov |

| Oncorhynchus mykiss | Rainbow Trout | 17,483 | Whole Body (lipid normalized) | epa.gov |

| Tilapia | Tilapia | 12,300 | Not Specified | researchgate.net |

| Freshwater Green Algae | Green Algae | 30,000 | Not Specified | researchgate.net |

| Ostrea edulis | European Flat Oyster | 192.3 | Soft Parts | epa.gov |

| General Aquatic Organisms | N/A | >6,000 | Not Specified | nih.gov |

Biomagnification Potential across Food Chains

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. albert.io For a chemical to biomagnify, it must be persistent, bioavailable, and readily stored in tissues. While tributyltin is known to bioaccumulate to high levels, its potential for biomagnification through entire aquatic food webs is a subject of detailed investigation.

Evidence suggests that TBT biomagnification does occur, particularly in the lower tiers of the marine food chain, including planktonic organisms, invertebrates, and fish. wikipedia.org However, there is less consensus on its magnification into top-tier predators like marine mammals. wikipedia.org Some studies indicate that while TBT accumulation can lead to high tissue concentrations in certain organisms, there is no definitive evidence of systematic biomagnification throughout entire marine ecosystems. researchgate.net

The potential for biomagnification is influenced by the organism's ability to metabolize and eliminate the compound. epa.gov In contrast to TBT, the related organotin compound triphenyltin (B1233371) (TPT) has been shown to have a higher biomagnification factor in some studies. researchgate.net Research on deep offshore water food webs found that TPT can be transferred from sediments to benthic organisms and subsequently bioaccumulate through the food web, whereas a similar trend was not observed for TBT. researchgate.net This suggests that the specific chemical structure significantly influences its fate and transport through trophic levels. The process of biomagnification is complex and can be affected by the specific characteristics of the ecosystem and the species within it. byjus.comresearchgate.net

Metabolic Pathways in Diverse Organisms Affecting Bioaccumulation

The bioaccumulation of tributyltin in an organism is critically dependent on the balance between uptake, metabolism (biotransformation), and elimination. scielo.brresearchgate.net The primary metabolic pathway for TBT in a wide range of organisms is sequential dealkylation, a process where the butyl groups are progressively cleaved from the tin atom. This process transforms TBT into dibutyltin (DBT) and subsequently into monobutyltin (MBT), which are generally less toxic and more water-soluble, facilitating excretion. epa.govwaterquality.gov.au

The rate of metabolism varies significantly among species, which is a key factor in their differential susceptibility and bioaccumulation potential. Metabolism is particularly slow in lower organisms, such as mollusks, which contributes to their much greater capacity for bioaccumulation compared to vertebrates like mammals, which metabolize TBT more rapidly. healthandenvironment.org In some crabs, fish, and shrimp, DBT is the major metabolite found. epa.gov

Research has also uncovered gender-specific differences in TBT kinetics. In certain marine whelks, male individuals were observed to have more rapid biotransformation and elimination of TBT, while females exhibited higher bioaccumulation, particularly in their reproductive organs, coupled with lower elimination rates. researchgate.net Furthermore, TBT can interfere with critical metabolic processes, such as the sulfur conjugation of testosterone (B1683101) and its metabolites. This interference can hinder their excretion, leading to a buildup of hormonally active compounds in tissues. epa.gov

Environmental Fate and Transport Modeling

Application of Fugacity Models for Multi-Media Distribution

Fugacity models are valuable tools in environmental science for predicting the partitioning and distribution of chemicals like tributyltin among various environmental compartments. researchgate.net Fugacity, with units of pressure, represents a chemical's "escaping tendency" from a particular phase. unipd.it At equilibrium, the fugacity of a chemical is equal in all compartments (e.g., air, water, soil, sediment, biota), allowing for the calculation of its relative concentration in each medium based on the fugacity capacity of that medium. unipd.itmdpi.com

These models range in complexity from simple Level I models to more dynamic Level III and IV models:

Level I Models: These calculate the equilibrium distribution of a fixed amount of a chemical in a closed environment, assuming no degrading reactions or advective flows. This provides a basic understanding of which compartments a chemical will predominantly partition into. trentu.ca For a chemical like TBT, such a model would predict its distribution based on properties like solubility and vapor pressure.

Level III Models: These models are more realistic as they describe a non-equilibrium, steady-state system. They account for continuous emissions, degradation reactions, and intermedia transport processes like atmospheric deposition and sediment-water diffusion. trentu.ca This level of modeling can provide a more accurate picture of TBT's behavior, showing how its fate is sensitive to the compartment into which it is released. unipd.it

Geochemical Speciation Modeling of Tributyltin Compounds

Geochemical speciation modeling is essential for understanding the environmental behavior of tributyltin because its mobility, bioavailability, and toxicity are highly dependent on its chemical form. numberanalytics.com Speciation refers to the distribution of a compound among its various chemical forms, such as cations, neutral complexes, or species sorbed to particulate matter. numberanalytics.comepa.gov

In aquatic systems, the speciation of TBT is primarily governed by pH, salinity, and the presence of various anions. researchgate.netpjoes.com TBT is an ionizable compound with a pKa of approximately 6.25. researchgate.netacs.org

At a pH below its pKa (acidic conditions), TBT exists predominantly as the hydrophilic cation, (C₄H₉)₃Sn⁺. researchgate.netpjoes.com

At a pH above its pKa (neutral to alkaline conditions, typical of seawater), it primarily forms neutral, more lipophilic complexes, such as tributyltin hydroxide (B78521) (TBTOH) and tributyltin carbonate. healthandenvironment.orgpjoes.com

This change in speciation has significant implications for bioavailability. The neutral TBT complexes can more easily penetrate the lipid membranes of cells, leading to higher bioconcentration at a pH around 8. pjoes.com Geochemical models like MINTEQA2, developed by the U.S. EPA, have been specifically adapted to simulate the aqueous speciation of TBT, taking into account these complex equilibrium reactions. epa.gov Such models are critical for accurately predicting TBT's interaction with sediments, its partitioning behavior, and its potential biological impact under different environmental conditions. researchgate.net

Predictive Models for Contaminant Movement in Aquatic and Sedimentary Systems

Predictive models are crucial for forecasting the transport and long-term fate of tributyltin in aquatic environments. These models integrate physical, chemical, and biological processes to simulate contaminant movement through water and sediment.

Toxicokinetic models are used to predict the concentration of TBT in the tissues of aquatic organisms over time. These models consider the rates of uptake and elimination, demonstrating that these kinetic factors, rather than simple thermodynamic partitioning, often control the whole-body tissue concentrations of TBT. researchgate.net

Transport models often focus on the strong interaction between TBT and sediments. TBT has a high affinity for particulate matter and readily sorbs to sediment and suspended solids. epa.govresearchgate.net Contaminated sediments then act as a long-term, secondary source of TBT to the overlying water column, as the adsorption is reversible. researchgate.net Modeling studies predict that following a contamination event, TBT concentrations in the water column and on suspended matter decrease relatively quickly, while concentrations in sediment and benthic organisms decline at a much slower rate. epa.govepa.gov

More complex reactive-transport models, such as PHREEQC, can simulate the one-dimensional movement of contaminants like TBT through a water body or sediment column. usgs.gov These models incorporate advection (bulk movement with water flow), dispersion (spreading), and chemical reactions (like speciation and degradation), providing a comprehensive prediction of how TBT plumes migrate and persist in aquatic and sedimentary systems. usgs.gov The half-life of TBT in aerobic sediments can be hundreds of days, and degradation is significantly slower or non-existent in anaerobic (anoxic) sediments, where persistence can extend to several years. nih.govepa.gov

Ecotoxicological and Biochemical Mechanisms of Tributyltin Sulfide Toxicity

General Cellular and Molecular Mechanisms of Toxicity

Inhibition of Oxidative Phosphorylation and Energy Transfer

One of the primary and most well-documented toxic actions of tributyltin compounds is the disruption of mitochondrial function, specifically the inhibition of oxidative phosphorylation. inchem.orgwho.intwur.nl TBT compounds act as ionophores, facilitating the exchange of anions (like Cl- and OH-) across the inner mitochondrial membrane. This disrupts the proton gradient that is essential for the synthesis of ATP by ATP synthase. uu.nl By binding to components of the ATP synthase complex, tributyltins effectively uncouple oxidative phosphorylation, leading to a severe reduction in cellular energy production. wur.nluu.nlresearchgate.net This inhibition of ATP synthesis has cascading effects on numerous energy-dependent cellular processes. Research has shown that trialkyltin compounds, including tributyltin, are potent inhibitors of mitochondrial ATP synthesis, with their effectiveness varying based on the specific alkyl group. uu.nl

Table 1: Effects of Tributyltin on Mitochondrial Function

| Mechanism | Effect | Consequence | References |

|---|---|---|---|

| Ionophore Activity | Mediates anion exchange across the inner mitochondrial membrane | Disrupts proton motive force | uu.nl |

| ATP Synthase Inhibition | Binds to the F1Fo-ATPase complex | Uncouples oxidative phosphorylation, inhibits ATP production | wur.nluu.nlresearchgate.net |

Induction of Oxidative Stress and Neuroinflammation

Tributyltin exposure is strongly associated with the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. researchgate.netnih.gov Studies have demonstrated that TBT can lead to a significant increase in ROS generation, resulting in damage to cellular components such as lipids and proteins. researchgate.netnih.gov This oxidative damage is a key feature in TBT-induced neurotoxicity.

In the brain, TBT can disrupt the blood-brain barrier and alter the homeostasis of pro-oxidant metals like iron and copper, further exacerbating oxidative stress. researchgate.netnih.gov This leads to a decline in the antioxidant status of the tissue, as evidenced by decreased levels of reduced glutathione (B108866) (GSH). researchgate.netnih.gov The resulting oxidative stress can trigger neuroinflammatory responses, characterized by the activation of astrocytes and the upregulation of inflammatory molecules such as interleukin-6 (IL-6), cyclooxygenase-2 (Cox-2), and nuclear factor-kappa B (NF-κB). researchgate.netnih.gov This cascade of events contributes to neuronal cell death and neurodegeneration. researchgate.netnih.gov Environmental pollutants, in general, are known to induce neuroinflammation and oxidative stress, leading to cognitive dysfunction. sci-hub.se

Disruption of Intracellular Calcium Homeostasis

Tributyltin compounds significantly disrupt intracellular calcium (Ca2+) homeostasis, a critical signaling pathway involved in numerous cellular processes. researchgate.netresearchgate.net TBT can increase intracellular Ca2+ concentrations by promoting its influx from the extracellular environment and triggering its release from internal stores, such as the endoplasmic reticulum. researchgate.netmdpi.com This disruption is a key event in the development of cellular injury. researchgate.net

One of the proposed mechanisms for this disruption is the direct interaction of TBT with calmodulin, a key calcium-modulating protein. researchgate.net By inhibiting calmodulin, TBT interferes with Ca2+-ATPase activity, which is crucial for extruding Ca2+ from the cell. researchgate.net TBT is also reported to inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to the release of Ca2+ from the endoplasmic reticulum. researchgate.net The sustained elevation of intracellular Ca2+ can activate cytotoxic mechanisms, leading to perturbations in cellular structure and function, and can ultimately trigger apoptosis. researchgate.netdovepress.com

Table 2: Mechanisms of TBT-Induced Disruption of Calcium Homeostasis

| Mechanism | Target | Effect | References |

|---|---|---|---|

| Direct Interaction | Calmodulin | Inhibition of calmodulin's regulatory activity on Ca2+-ATPase | researchgate.net |

| Enzyme Inhibition | Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA) | Release of Ca2+ from the endoplasmic reticulum | researchgate.net |

Effects on Cytoskeletal Dynamics and Cell Morphology

The cytoskeleton, composed of microfilaments, microtubules, and intermediate filaments, is crucial for maintaining cell shape, motility, and intracellular transport. Tributyltin has been shown to cause significant alterations to the cytoskeleton. researchgate.netnih.gov Exposure to TBT can lead to the depolymerization of cytoskeletal proteins, resulting in dramatic changes in cell morphology, such as the withdrawal of pseudopodia and a spherical cell shape in phagocytes. researchgate.net

This disruption of cytoskeletal dynamics is closely linked to TBT's effects on calcium homeostasis. researchgate.net However, direct interactions with cytoskeletal proteins may also play a role. researchgate.net Studies have shown that TBT can induce the degradation of cytoskeletal proteins like gelsolin in human neutrophils through the activation of caspases, a family of proteases involved in apoptosis. nih.gov The assembly and disassembly of cytoskeletal components are tightly regulated processes, and their disruption by toxins like TBT can have severe consequences for cell function and survival. nih.gov

Induction of Endoplasmic Reticulum Stress and Autophagy Dysregulation

The endoplasmic reticulum (ER) is a critical organelle involved in protein folding and synthesis. The accumulation of unfolded or misfolded proteins in the ER leads to a condition known as ER stress. mdpi.com Tributyltin has been shown to induce ER stress in various cell types, including liver cells and Leydig cells. researchgate.netnih.govmdpi.comnih.gov This is evidenced by the increased expression of ER stress markers such as PERK, ATF6, BiP, and CHOP. mdpi.comnih.gov

ER stress can, in turn, trigger autophagy, a cellular process for degrading and recycling damaged organelles and proteins. mdpi.commdpi.com However, studies have shown that while TBT can initially activate autophagy as a protective response, sustained or high-level exposure leads to the inhibition of autophagy flux. researchgate.netnih.govmdpi.com This dysregulation of autophagy, coupled with persistent ER stress, contributes to TBT-induced apoptosis and cell cycle arrest. researchgate.netnih.govnih.govresearchgate.net The interplay between ER stress and autophagy is a critical factor in determining the cellular fate following TBT exposure. mdpi.com

Table 3: TBT-Induced Endoplasmic Reticulum Stress and Autophagy Dysregulation

| Process | Key Markers/Events | Outcome | References |

|---|---|---|---|

| Endoplasmic Reticulum Stress | Increased expression of PERK, ATF6, BiP, CHOP; Splicing of XBP1 mRNA | Activation of the Unfolded Protein Response (UPR) | mdpi.comnih.gov |

| Autophagy Activation (Initial) | Increased levels of Beclin1, Atg3, Atg5, Atg7, LC3-II | Cellular attempt to mitigate damage | mdpi.comnih.gov |

Interaction with Intracellular Thiols and Glutathione Metabolism

Tributyltin compounds have a high affinity for sulfhydryl (-SH) groups, which are present in many important biological molecules, including proteins and the antioxidant glutathione (GSH). nih.gov The interaction of TBT with these intracellular thiols is a significant mechanism of its toxicity. nih.gov

Protein Denaturation and Crosslinking Phenomena

The biochemical toxicity of tributyltin is linked to its ability to induce fixation-like processes within cells, including protein denaturation and crosslinking. nih.gov Denaturation involves the loss of the native three-dimensional structure of proteins, which is crucial for their function. wikipedia.org This can occur through the disruption of various interactions, including covalent disulfide bridges, non-covalent dipole-dipole interactions, and van der Waals forces. wikipedia.org

Tributyltin's interaction with proteins can lead to significant structural and functional alterations. Studies on murine erythroleukemic cells have shown that exposure to micromolar concentrations of tributyltin results in an increased resistance to cytolysis by detergents. nih.gov Furthermore, investigations with porcine renal microsomal membrane preparations revealed that similar tributyltin concentrations inhibited the vanadate-mediated crystallization of membrane proteins. nih.gov These findings suggest that tributyltin mediates its toxic effects by causing protein denaturation and crosslinking within the plasma membrane and cytoplasm complex. nih.gov Crosslinking, the formation of covalent bonds between amino acid side chains of proteins, can be induced by reactive chemical agents, further contributing to the loss of protein function and cellular damage. gbiosciences.comosu.edu

Endocrine Disrupting Effects of Tributyltin Compounds

Tributyltin compounds are potent endocrine-disrupting chemicals (EDCs) that interfere with hormonal systems in a variety of organisms, leading to significant reproductive and developmental abnormalities. nih.govscielo.brfrontiersin.org These effects are mediated through several distinct molecular mechanisms.

Mechanisms of Imposex Induction in Gastropods

One of the most well-documented endocrine-disrupting effects of tributyltin is the induction of "imposex" in female gastropods. cambridge.orgwikipedia.orgresearchgate.net Imposex is the superimposition of male sexual characteristics, such as a penis and a vas deferens, onto females. cambridge.orgint-res.com This condition is a specific response to exposure to organotin compounds like TBT and can be induced at extremely low environmental concentrations, in the nanogram per liter range. int-res.comnih.gov The development of imposex can severely impair reproductive capability, leading to female sterility and population decline in affected species. cambridge.orgint-res.com The severity of imposex is often used as a sensitive biological indicator for TBT pollution in marine ecosystems. wikipedia.orgresearchgate.net

Interference with Steroidogenesis (e.g., Cytochrome P450 Aromatase Inhibition)

An early hypothesis for the mechanism behind TBT-induced imposex was the inhibition of cytochrome P450 aromatase (CYP19). wikipedia.orgresearchgate.net This enzyme is critical for steroidogenesis, as it catalyzes the conversion of androgens (male sex hormones) to estrogens (female sex hormones). nih.govoup.com By inhibiting aromatase, TBT was thought to cause an accumulation of testosterone (B1683101) in female gastropods, leading to the development of male sex organs. epa.govresearchgate.net

Research has shown that TBT acts as a competitive inhibitor of human placental aromatase activity. nih.gov Studies on fish have also demonstrated that TBT can inhibit hepatic cytochrome P450 enzymes, including those involved in hormone metabolism. oup.com While aromatase inhibition is a plausible contributing factor to the endocrine-disrupting effects of TBT, particularly in gastropods, evidence suggests that it is not the sole mechanism of action. wikipedia.orgjst.go.jp

| Organism/System | Tributyltin Compound | Key Finding | Reference |

|---|---|---|---|

| Human Placental Microsomes | Tributyltin chloride (TBT) | Found to be a partial competitive inhibitor of aromatase activity with an IC50 value of 6.2 µM. | nih.gov |

| Mussels (Mytilus galloprovincialis) | Tributyltin (TBT) | Lower aromatase activity was observed in mussels from TBT-polluted environments compared to those from cleaner sites. | capes.gov.br |

| Flounder (Platichthys flesus) | Tributyltin (TBT) chloride | Inhibited hepatic microsomal cytochrome P4501A (CYP1A) activity. | oup.com |

| Atlantic Salmon (Salmo salar) | Tributyltin (TBT) | Exposure caused both elevation and inhibition of brain P450 aromatase gene expression and activity levels, depending on the concentration. | oup.com |

Agonistic Interactions with Nuclear Receptors (e.g., Retinoid X Receptor)

A significant body of research points to the interaction of tributyltin with nuclear receptors as a primary mechanism for its endocrine-disrupting effects. uib.nomdpi.com TBT has been identified as a high-affinity ligand for the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor γ (PPARγ). rsc.orgescholarship.orgunimontes.br RXR is a central player in the endocrine system, forming heterodimers with many other nuclear receptors to regulate gene expression involved in development and metabolism. uib.nomdpi.com

By binding to and activating RXR, TBT can mimic the action of natural ligands and trigger a cascade of downstream effects. wikipedia.orgwikipedia.org This activation of the RXR signaling pathway is now considered a key event in the development of imposex in gastropods. wikipedia.orgnih.gov The interaction with RXR and PPARγ also explains other toxicological outcomes, such as the induction of adipogenesis (fat cell development), classifying TBT as an "obesogen". escholarship.orgresearchgate.net Studies using site-directed mutagenesis have identified specific amino acid residues, such as Cysteine 432 in human RXRα, that are critical for organotin-induced transactivation, highlighting a distinct mechanism from that of endogenous RXR ligands. rsc.org

Impacts on Gonadal Development and Reproductive Physiology

In female mammals, studies have shown that TBT exposure can lead to impaired ovarian folliculogenesis, a reduction in the number of primordial and primary follicles, and a decrease in the number of endometrial glands in the uterus. nih.gov In fish, such as the Japanese medaka, TBT exposure suppressed fecundity and fertility. nih.gov Similarly, in amphibians, TBT has been observed to retard development, disrupt gonadal differentiation, and cause a male-biased sex ratio. researchgate.net These reproductive toxicities are often linked to TBT's ability to alter the hypothalamic-pituitary-gonadal (HPG) axis, which controls the release of reproductive hormones. frontiersin.orgresearchgate.net

| Organism | Observed Effects | Reference |

|---|---|---|

| Female Mice | Impaired ovarian follicular reserve, reduced uterine gland number, irregular estrous cyclicity. | nih.gov |

| Japanese Medaka (Oryzias latipes) | Suppressed fecundity and fertility in adults; suppressed growth in early life-stages. | nih.gov |

| Sea Urchin (Hemicentrotus pulcherrimus) | Decreased fertilization rate and delayed embryonic development in a concentration-dependent manner. | mdpi.com |

| African Clawed Frog (Xenopus laevis) | Delayed metamorphosis, inhibited growth, and disrupted gonadal differentiation (e.g., intersex). | researchgate.net |

| Various Vertebrates | Alters weights of ovaries and uteri, damages ovaries, prevents fetal implantation, and reduces pregnancy rates in mammals. | frontiersin.org |

Immunotoxicological Manifestations

A critical toxic effect of tributyltin compounds is immunotoxicity, specifically the suppression of the immune system. who.inteuropa.eu Numerous studies have identified the thymus gland, a primary lymphoid organ essential for the development of T-lymphocytes, as a principal target of TBT toxicity. epa.govinchem.org

Exposure to TBT leads to a depression of thymus-dependent immune functions. who.int The mechanism underlying this immunotoxicity is believed to involve the induction of apoptosis, or programmed cell death, in thymocytes (developing T-cells). epa.govmdpi.com In vitro studies with rat thymocytes demonstrated that low concentrations of TBT could induce apoptosis via an increase in reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspase-3, a key enzyme in the apoptotic pathway. mdpi.com This loss of lymphocytes can result in decreased thymus weight and a compromised immune response, increasing the host's susceptibility to pathogens. epa.govinchem.org

Effects on Immune Cell Function and Morphology

Furthermore, TBT has been shown to impair the function of other immune cells, such as natural killer (NK) cells and macrophages. In vitro studies on seal cells revealed that TBT and its metabolite, dibutyltin (B87310) (DBT), reduced the tumor-killing ability of NK cells and decreased the phagocytic activity of macrophages. mdpi.com In the colonial ascidian Botryllus schlosseri, TBT exposure led to a significant decrease in hemocytes stained for total thiols and reduced glutathione (GSH), indicating an interaction with intracellular thiols that can disrupt cellular processes. nih.gov This interaction with sulfhydryl groups is considered a key mechanism of TBT's immunotoxicity in phagocytes. nih.gov

The morphology of immune cells is also affected. For instance, TBT exposure can cause alterations in the morphology of hemocytes in tunicates, which can be prevented by the addition of exogenous sulfhydryl and sulfide (B99878) compounds. nih.gov In murine macrophage cell lines, TBT has been shown to increase the expression of TNF-α and caspase-3 activity, leading to increased apoptosis. mdpi.com

| Immune Cell Type | Observed Effects of Tributyltin Exposure | References |

| T-lymphocytes/Thymocytes | Induction of apoptosis, reduced proliferation, depletion. | tandfonline.comfrontiersin.org |

| Natural Killer (NK) Cells | Reduced antitumor capacity. | mdpi.com |

| Macrophages | Decreased phagocytic activity, increased apoptosis. | mdpi.com |

| Hemocytes (invertebrate) | Altered morphology, decrease in total thiols and GSH. | nih.gov |

Mechanisms of Thymus Atrophy and Immunosuppression

One of the most prominent immunotoxic effects of tributyltin is the induction of thymus atrophy, a shrinkage of the thymus gland. tandfonline.comwho.int This atrophy is primarily caused by the depletion of cortical thymocytes. tandfonline.comnih.gov The underlying mechanism for this thymocyte depletion is the induction of apoptosis. nih.gov Studies in rats have shown that oral administration of bis(tri-n-butyltin) oxide (TBTO), a related TBT compound, leads to increased DNA fragmentation in thymocytes, a hallmark of apoptosis. nih.gov This process appears to be a direct effect on the thymocytes rather than a consequence of dysfunction of the thymic reticuloepithelial cells. uu.nl

The immunosuppressive effects of tributyltin are a direct consequence of this thymus atrophy and the resulting T-lymphocyte deficiency. tandfonline.com The reduction in T-cell mediated immune responses compromises the host's ability to fight off infections. inchem.orgepa.gov While stress-mediated release of glucocorticoids can cause thymus atrophy, this has been shown not to be the primary mechanism for TBT-induced atrophy. uu.nl Instead, a direct antiproliferative effect on thymic lymphoblasts is considered a key factor. uu.nlnih.gov

The process of T-cell development, or thymopoiesis, is significantly disrupted. TBT exposure can lead to a decrease in the double-positive (CD4+CD8+) thymocyte population and a reduction in IL-7 positive cells, which is crucial for T-cell precursor differentiation. acs.org

Impairment of Host Resistance to Pathogens

The immunosuppressive effects of tributyltin translate to a tangible impairment of the host's ability to resist pathogens. inchem.orgwikipedia.org Research in various animal models has demonstrated that exposure to TBT increases susceptibility to infections. inchem.org For instance, studies in rats have shown that TBT exposure decreases resistance to infection by the bacterium Listeria monocytogenes and the parasite Trichinella spiralis. inchem.orgcdc.gov

In aquatic organisms, similar effects have been observed. TBT exposure has been shown to reduce resistance to infection in fish. wikipedia.org Eastern oysters (Crassostrea virginica) exposed to sublethal levels of tributyltin oxide showed decreased resistance to the protozoan pathogen Perkinsus marinus. epa.gov This increased susceptibility to disease is a significant concern for wildlife populations in TBT-contaminated environments. The mortality of sea otters and bottlenose dolphins has been linked to higher tissue concentrations of TBT and a diminished capacity of their immune systems to combat infectious diseases. mdpi.com

Neurotoxicological Implications

Neuronal Damage and Brain Impairments

Tributyltin compounds are known to be neurotoxic, causing damage to neurons and leading to subsequent brain impairments. nih.govnih.gov TBT can induce oxidative stress in the brain, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects. nih.govnih.gov This oxidative stress can lead to neuronal damage and has been linked to neurodegenerative processes. nih.gov

Studies in fish have demonstrated that TBT exposure can induce apoptosis in brain cells. researchgate.net In the common carp (B13450389) (Cyprinus carpio), long-term exposure to TBT resulted in significant physiological and biochemical responses in the brain, indicating neurotoxicity. nih.gov In female marbled rockfish (Sebastiscus marmoratus), TBT exposure led to apoptosis in several brain regions, including the telencephalon, optic tectum, and cerebellum, which could affect schooling, sensory, and motor functions. researchgate.net Research on rats has also shown that TBT can disrupt metal metabolism in the brain, leading to an increase in pro-oxidant metals like iron and copper, and a decrease in zinc, further contributing to oxidative damage. nih.govnih.gov

| Brain Region/Cell Type | Observed Effects of Tributyltin Exposure | References |

| Cerebral Cortex (Rat) | Oxidative damage, inflammation, apoptosis, neurodegeneration. | nih.gov |

| Telencephalon, Optic Tectum, Cerebellum (Fish) | Apoptosis, increased reactive oxygen species, decreased Na+/K+-ATPase activity. | researchgate.net |

| Hippocampus and Striatum (Rat) | Potential for cognitive implications due to damage in these areas. | nih.gov |

Blood-Brain Barrier Transgression

A critical aspect of tributyltin's neurotoxicity is its ability to cross the blood-brain barrier (BBB). inchem.orgnih.govhealthandenvironment.org The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system, protecting it from harmful substances. The ability of TBT to penetrate this barrier allows it to directly affect the brain tissue. nih.govhealthandenvironment.org

Research has demonstrated that TBT can disrupt the integrity of the BBB. nih.govnih.gov A study on male Wistar rats showed that a single oral dose of tributyltin-chloride significantly disrupted the BBB permeability. nih.gov This disruption can exacerbate the neurotoxic effects by allowing other harmful substances to enter the brain. The mechanism of crossing may be facilitated by the lipophilic nature of TBT compounds.

Behavioral Alterations Linked to Neurotoxicity

The neuronal damage and brain impairments caused by tributyltin exposure can lead to significant behavioral alterations in affected organisms. nih.govnih.gov Changes in behavior are often a manifestation of underlying neurotoxicity. nih.gov

In fish, TBT exposure has been linked to a range of behavioral changes. For example, it has been shown to depress the predatory activity of the marbled rockfish and enhance aggressive behavior and fear response in adult zebrafish. nih.gov Locomotor activity in zebrafish larvae has also been observed to decrease following TBT exposure. nih.gov A study on juvenile Japanese medaka found that oral exposure to TBT induced behavioral abnormalities, including reduced locomotor activity and social interaction. nih.gov These behavioral changes were associated with oxidative stress in the eyes and brain. nih.govresearchgate.net The neurotoxic effects on specific brain regions, such as the hippocampus and striatum, which are involved in learning and memory, suggest potential cognitive impairments. nih.gov

Hepatotoxicological Insights

Tributyltin (TBT) compounds, including tributyltin sulfide, are recognized for their significant hepatotoxic effects. The liver is a primary target for TBT accumulation, leading to various forms of cellular damage. nih.govresearchgate.net

Mechanisms of Liver Damage and Impaired Detoxification

Tributyltin compounds induce liver damage through multiple mechanisms. Studies have shown that TBT can cause fatty degeneration and necrosis of liver cells. cdc.gov Following parenteral administration, bis(tributyltin) oxide (TBTO), a related TBT compound, has been observed to accumulate in the mitochondria of liver cells, leading to disruptions in oxidative phosphorylation. nih.gov This mitochondrial dysfunction is a key factor in the subsequent damage to hepatocytes. nih.gov Research on rats has demonstrated that exposure to TBTO results in significantly increased activities of serum enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), which are indicators of liver cell injury. nih.gov

The detoxification processes within the liver are also compromised by TBT exposure. While the liver is capable of metabolizing TBT, this process can be overwhelmed, leading to the accumulation of the toxicant. healthandenvironment.org TBT has been shown to be a substrate for mixed-function oxidases in vitro, but at high concentrations, it can inhibit these same enzymes, thereby impairing the liver's ability to detoxify itself and other harmful substances. healthandenvironment.org

Role of Apoptotic Pathways in Hepatotoxicity

Apoptosis, or programmed cell death, is a major pathway through which tributyltin compounds exert their hepatotoxic effects. nih.govresearchgate.net Toxicogenomic analysis of human liver cells exposed to TBT has identified the apoptotic pathway as the primary cause of hepatotoxicity. researchgate.net

TBT has been found to induce apoptosis in hepatocytes through pathways involving both the endoplasmic reticulum (ER) and the mitochondria. nih.gov The process can be initiated by ER stress, as evidenced by ER swelling and the activation of associated proteins. nih.gov TBT triggers the activation of the protease calpain and its translocation to the plasma membrane, followed by the cleavage of caspase-12, a key enzyme in ER-mediated apoptosis. nih.gov

Simultaneously, TBT can activate the mitochondrial death pathway. This involves the translocation of pro-apoptotic proteins like Bax and Bad from the cytosol to the mitochondria, leading to changes in mitochondrial membrane permeability. nih.gov These events culminate in downstream apoptotic signals at the nuclear level, such as chromatin condensation. nih.gov Studies have also linked TBT-induced apoptosis in hepatocytes to disruptions in intracellular calcium homeostasis, which can be triggered by the release of calcium from the ER into the cytosol. nih.gov

Effects on Specific Biota and Ecological Impacts

This compound and other TBT compounds are highly toxic to a wide range of aquatic organisms, causing significant ecological impacts even at very low concentrations. inchem.orgepa.govepa.gov

Microorganisms: Bacteria, Fungi, and Algae

Tributyltin compounds are effective biocides against various microorganisms. inchem.org

Bacteria: TBT is more toxic to gram-positive bacteria than to gram-negative bacteria. inchem.org For instance, the minimal inhibitory concentration (MIC) for Staphylococcus aureus (a gram-positive bacterium) ranges from 0.2 to 0.8 mg/litre, while for Escherichia coli (a gram-negative bacterium), the MIC is 3.1 mg/litre. inchem.org TBT can disrupt bacterial growth, oxygen consumption, and membrane organization. nih.gov Some bacteria, however, have demonstrated the ability to degrade TBT through sequential dealkylation under aerobic conditions, a process that requires a secondary carbon source. epa.gov

Fungi: TBT compounds are also fungicidal. MIC values for several fungal species, including Botrytis, Penicillium, Aspergillus, and Rhizopodium, have been reported to be between 0.5 and 1.0 mg/litre for TBT acetate (B1210297). inchem.org Textiles treated with this compound have shown clear inhibition of fungal growth. inchem.org Similar to bacteria, some fungi can detoxify TBT by removing its butyl groups. nih.gov

Algae: The toxicity of TBT to algae varies considerably among species. inchem.org Algicidal concentrations can range from less than 1.5 µ g/litre to over 1000 µ g/litre . inchem.org The motile spores of a green macroalga have been identified as being particularly sensitive, with a 5-day EC50 of 0.001 µ g/litre . inchem.orgwho.int Some algae, like Ankistrodesmus falcatus, can degrade TBT to a certain extent. epa.gov

Aquatic Invertebrates: Molluscs (Bivalves, Gastropods), Crustaceans, Zooplankton

Aquatic invertebrates are particularly vulnerable to the toxic effects of TBT. wikipedia.org

Molluscs: TBT is extremely toxic to marine molluscs. healthandenvironment.orginchem.org It is known to cause a condition called imposex, the development of male characteristics in female gastropods, at concentrations as low as a few nanograms per liter. healthandenvironment.orginchem.org TBT also affects shell deposition, growth, and reproduction in bivalves like oysters. healthandenvironment.orginchem.org Larval stages of molluscs are generally more sensitive than adults. inchem.orgepa.gov For example, the 96-hour LC50 for larval Pacific oysters (Crassostrea gigas) is 1.557 µg/L, while for adults it is 282.2 µg/L. epa.govepa.gov

Crustaceans: Copepods are among the most sensitive crustaceans to the acute lethal effects of TBT, with LC50 values ranging from 0.6 to 2.2 µ g/litre . inchem.orgwho.int TBT also has sublethal effects, including reduced reproductive performance, lower neonate survival, and inhibited juvenile growth. inchem.orgwho.int Studies on the mud crab Rhithropanopeus harrisii have examined the acute and sublethal toxicity of both tributyltin oxide (TBTO) and its environmental product, this compound (TBTS). inchem.orgepa.govoup.com

Zooplankton: As part of the broader group of aquatic invertebrates, zooplankton are also susceptible to TBT toxicity. researchgate.net For example, the freshwater cladoceran Daphnia magna shows reproductive effects at TBT concentrations of 0.2 µg/L. epa.gov

Aquatic Vertebrates: Fish and Amphibians

Tributyltin compounds are also toxic to aquatic vertebrates.

Fish: The acute toxicity of TBT to fish varies widely, with 96-hour LC50 values ranging from 1.5 to 240 µ g/litre for different species. inchem.org Larval stages of fish are generally more sensitive than adults. inchem.org Histopathological changes have been observed in farmed marine fish exposed to TBT from antifouling paints on nets. inchem.org

Amphibians: Studies on amphibians have also demonstrated the toxicity of TBT. For example, sublethal responses have been observed in the tadpoles of the European frog (Rana temporaria) when exposed to tributyltin compounds. epa.gov

Terrestrial Organisms: Insects, Mammals

The ecotoxicological impact of tributyltin (TBT) compounds, including this compound, extends to terrestrial organisms, primarily through exposure from treated wood and contaminated soils. healthandenvironment.orginchem.org The toxicity is largely attributed to the tributyltin cation, with the associated anion (such as sulfide or oxide) having a lesser influence on the toxic effects. publications.gc.ca

Insects: Tributyltin compounds are known to be toxic to various insect species. inchem.org Exposure typically occurs through direct contact or by feeding on wood treated with TBT-based preservatives. healthandenvironment.orgwho.int For instance, topical application of TBT compounds resulted in LD50 values between 0.48% and 0.72% for the house fly (Musca domestica). who.int Honeybees have also shown sensitivity, with toxic effects observed in bees housed in hives constructed from TBT-treated wood. healthandenvironment.orginchem.org